molecular formula C11H7Cl2N5O3 B11086688 4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11086688
M. Wt: 328.11 g/mol
InChI Key: BMNBLHLWBSOGPA-UHFFFAOYSA-N
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Description

4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes two oxadiazole rings and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2,4-dichlorophenoxyacetohydrazide. The next step involves cyclization with cyanogen bromide to form the oxadiazole ring. Finally, the compound is subjected to further reactions to introduce the second oxadiazole ring and the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine is unique due to its dual oxadiazole rings, which confer distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7Cl2N5O3

Molecular Weight

328.11 g/mol

IUPAC Name

4-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C11H7Cl2N5O3/c12-5-1-2-7(6(13)3-5)19-4-8-15-11(18-20-8)9-10(14)17-21-16-9/h1-3H,4H2,(H2,14,17)

InChI Key

BMNBLHLWBSOGPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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